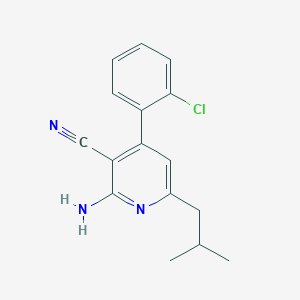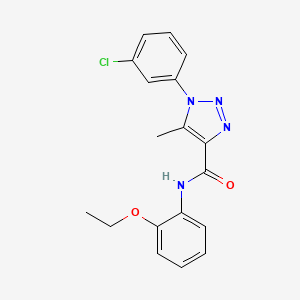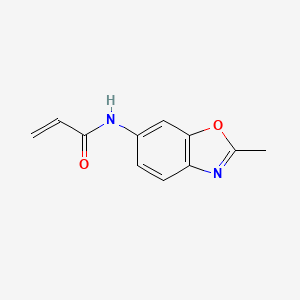
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid is a compound that contains a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is commonly used to protect the amine group of amino acids during peptide synthesis .
Synthesis Analysis
The synthesis of this compound would likely involve the use of Fmoc solid-phase peptide synthesis (SPPS), which is a common method for peptide synthesis . This method involves the coupling of Fmoc-protected amino acids on a safety catch sulfonamide resin . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Aplicaciones Científicas De Investigación
Self-Assembly and Functional Materials
Fmoc-modified amino acids and peptides , such as N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid, are known for their self-assembly properties . These compounds can form various structures, including fibers, gels, and nanoparticles, which are useful in biomedical applications such as cell cultivation, drug delivery, and tissue engineering. The hydrophobicity and aromaticity of the Fmoc group enhance the self-assembly of these molecules, making them versatile tools in creating bio-inspired materials (Tao et al., 2016).
Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-protected amino acids in SPPS is a cornerstone in peptide synthesis, allowing for the efficient assembly of peptides with complex structures. This method significantly reduces the steps required in peptide synthesis by protecting the amino group, thus preventing unwanted reactions. This compound serves as a critical building block in this regard, facilitating the synthesis of peptides and proteins with specific biological functions (Fields & Noble, 2009).
Novel Peptide Mimics and Therapeutics
Research into Fmoc-protected non-proteogenic amino acids expands the toolkit available for peptide synthesis, enabling the design of peptides with novel properties and enhanced stability. Such advancements are crucial in developing new therapeutic agents that can mimic natural peptides or disrupt protein-protein interactions in disease states. The versatility of Fmoc-protected amino acids like this compound is pivotal in this research, offering pathways to synthesize peptides that can serve as potent therapeutic agents or as part of biomaterials (Dener et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of N-Fmoc-(+/-)-cis-2-amino-cycloheptane-carboxylic acid, also known as (1S,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound acts by protecting the amine group of amino acids during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective protection and deprotection of the amine group, enabling the formation of peptide bonds without disturbing other functional groups .
Pharmacokinetics
Its primary function is to facilitate the synthesis of peptides in a controlled manner .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, the compound allows for the selective formation of peptide bonds, leading to the creation of peptides with specific sequences .
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the efficacy of the compound’s action. Additionally, the stability of the compound can be affected by factors such as temperature and the presence of other reactive species .
Propiedades
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)19-12-2-1-3-13-21(19)24-23(27)28-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,1-3,12-14H2,(H,24,27)(H,25,26)/t19-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIQBBMUSBJOO-PZJWPPBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
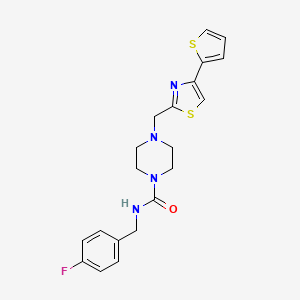
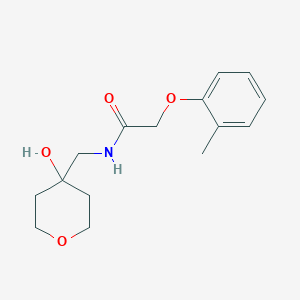
![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)

![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)



![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)
![1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2998800.png)
